1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

概要

説明

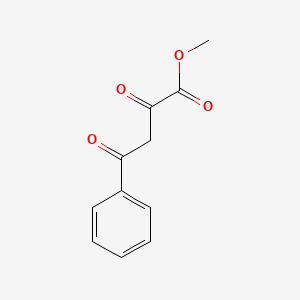

“1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-” is a chemical compound with the molecular formula C9H17NO . It is related to 5-(dimethylamino)-1,1-diphenyl-1-penten-3-one hydrochloride, which is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the Mannich reaction, a fundamental type of organic chemistry reaction, has been used in the production of various medicines, natural goods, and industrial chemicals . In a study titled “Ketenes. VIII. Some Reactions of 1-(Dimethylamino)-4-methyl-1-penten-3-one”, systematic model studies resulted in the identification of 1-hydroxy-3-pentanone and 4-hydroxy-3,8-decanedione as degradation products as well as S-(3-oxopentyl)-l-cysteine in the presence of the amino acid .科学的研究の応用

1. Inhibition of Respiration in Mouse Liver Mitochondria The compound has been found to have high inhibiting properties in mitochondria isolated from mice liver . Substitution at the 4-methylene group of the compound by different alkyl substituents leads to compounds with wide variation in respiration-inhibiting properties .

2. Synthesis of Disperse Dyes for Dyeing Polyester Fabrics The enaminone compounds, which include 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one, have been used to create novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt . These dyes have been used for dyeing polyester fabrics at temperatures between 70 and 130 °C .

Antimicrobial Activities

The synthetic dyes derived from the enaminone compounds have been assessed for their expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .

Enhancement of Polyester Fabrics

Zinc oxide nanoparticles have been applied for polyester fabrics treatment to impart them a self-cleaning quality, increase their light fastness, enhance their antibacterial efficacy, and enhance UV protection .

Synthesis of Tributylphosphine Adducts

The compound has been used in the synthesis of tributylphosphine adducts . This represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

6. Synthesis of Core Shell Systems Based on Noble Metal Nanoparticles The compound has been used in the synthesis of core shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes) .

特性

IUPAC Name |

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRSIQWVIJSERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340727 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

CAS RN |

106157-94-2 | |

| Record name | 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)